Ethyl 3-phenylglycidate

Description

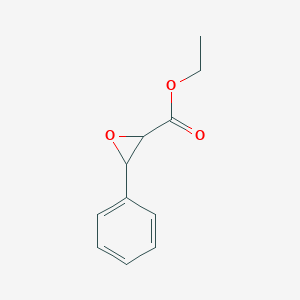

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025886 | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

509 to 518 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), 100 °C | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

121-39-1, 54276-44-7 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLGLYCIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVS520ZWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Ethyl 3-phenylglycidate chemical properties and structure

An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Structure, Properties, Synthesis, and Applications

Introduction

Ethyl 3-phenylglycidate, often referred to by the common name "strawberry aldehyde," is a high-value aromatic compound characterized by its potent and sweet strawberry-like aroma.[1][2] Beyond its significant role in the flavor and fragrance industries, this molecule serves as a versatile and critical intermediate in advanced organic synthesis.[3] Structurally, it is an α,β-epoxy ester, a class of compounds also known as glycidic esters.[4][5] This unique combination of an ester and a reactive epoxide ring within a single molecular framework makes Ethyl 3-phenylglycidate a valuable building block for constructing more complex molecules, particularly chiral compounds for the pharmaceutical sector.[3][6] This guide provides a comprehensive technical overview of its chemical properties, stereochemistry, primary synthetic routes with mechanistic insights, and key industrial applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

Ethyl 3-phenylglycidate is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents.[1][5][7] Its identity is well-defined by its chemical formula, CAS registry number, and other standard identifiers. The key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Ethyl 3-phenylglycidate

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 3-phenyloxirane-2-carboxylate | [1] |

| Synonyms | Ethyl phenylglycidate, 3-Phenylglycidic acid ethyl ester | [1][3] |

| CAS Number | 121-39-1 | [7][8] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][8] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| FEMA Number | 2454 | [1][9] |

Table 2: Physicochemical Properties of Ethyl 3-phenylglycidate

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor | Strong, fruity, suggestive of strawberry | [1][4] |

| Boiling Point | 96 °C at 0.5 mmHg | [4][5] |

| Density | 1.102 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.516 - 1.521 | [3][4] |

| Solubility | Slightly soluble in water; soluble in alcohol | [4][7] |

| Stability | Stable under recommended storage conditions. Combustible. | [4][5] |

Molecular Structure and Stereochemistry

The structure of Ethyl 3-phenylglycidate features a three-membered epoxide ring (oxirane) substituted with both a phenyl group and an ethyl carboxylate group. The presence of two adjacent chiral centers at the C2 and C3 positions of the oxirane ring means the molecule can exist as a mixture of cis and trans diastereomers, with each diastereomer being a pair of enantiomers.[2][10]

Commercially available Ethyl 3-phenylglycidate is typically sold as a mixture of cis and trans isomers.[10] However, the stereochemical purity is of paramount importance in pharmaceutical synthesis, where specific enantiomers are required for biological activity. For instance, the (2R,3S)-EPG enantiomer is a crucial chiral building block for synthesizing the C-13 side chain of the potent anticancer drug Taxol and for the norepinephrine reuptake inhibitor, Reboxetine.[6] The synthesis of these enantiopure forms often relies on asymmetric synthesis or the enzymatic resolution of the racemic mixture.[6][11]

Synthesis and Mechanistic Insights: The Darzens Condensation

The most common and historically significant method for synthesizing Ethyl 3-phenylglycidate is the Darzens Glycidic Ester Condensation .[4][12] This reaction involves the condensation of an aldehyde (benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a strong base to form the corresponding α,β-epoxy ester.[13]

Causality in Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium amide (NaNH₂) is required. Its primary role is to deprotonate the α-carbon of the ethyl chloroacetate, which is acidic due to the electron-withdrawing effects of both the chlorine atom and the adjacent ester carbonyl group. Using the corresponding alkoxide base (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that would compromise product purity.[13]

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-15 °C).[14][15] This is to control the exothermicity of the reaction and to manage the stability of the intermediate enolate, thereby minimizing side reactions and improving the yield of the desired glycidic ester. Anhydrous solvents like ether or benzene are used to prevent the base from being quenched by water.[14]

Reaction Mechanism

The mechanism proceeds through three key steps, as illustrated below.

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Laboratory Synthesis

The following protocol is a representative procedure for the synthesis of Ethyl 3-phenylglycidate.

-

Preparation of Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by reacting sodium metal with absolute ethanol. Alternatively, use commercially available sodium ethoxide in a dry, non-protic solvent like toluene.[15][16]

-

Reaction Setup: Cool the flask containing the base suspension to 10-15 °C using an ice bath.[16]

-

Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq). Add this mixture dropwise to the stirred base suspension over 30-40 minutes, ensuring the internal temperature does not exceed 15 °C.[14][16]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[16]

-

Workup: Pour the reaction mixture into ice-cold water.[14][17] Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or benzene). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual base or salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.[14]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-phenylglycidate.[17]

Reactivity and Synthetic Utility

The synthetic value of Ethyl 3-phenylglycidate stems from the high reactivity of the epoxide ring.[4][18] This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to form a variety of valuable derivatives.

-

Nucleophilic Ring-Opening: The epoxide can be opened by a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and azide ions.[6] This reactivity is foundational to its use as an intermediate, for example, in the synthesis of the Taxol side chain, where the epoxide is opened with an azide nucleophile.[6]

-

Rearrangement to Carbonyls: Following hydrolysis of the ester group to the corresponding glycidic acid, the molecule can undergo decarboxylation. This process is often accompanied by a rearrangement that opens the epoxide ring to form a new, higher-order aldehyde or ketone, providing a two-carbon homologation of the original carbonyl compound.[12][19]

The overall workflow from synthesis to application highlights its central role as a chemical intermediate.

Caption: General workflow for the synthesis and application of Ethyl 3-phenylglycidate.

Applications in Industry and Research

Ethyl 3-phenylglycidate's applications are diverse, spanning multiple industries.

-

Flavor and Fragrance Industry: This is its most well-known application. It is widely used as a flavoring agent in food products like candies, desserts, and beverages to impart a sweet, strawberry-like character.[2][3] It is recognized as safe for this purpose by regulatory bodies and holds FEMA GRAS status (No. 2454).[1][9] In perfumery, it adds a lasting fruity note to fragrances for personal care products and candles.[2]

-

Pharmaceutical Development: Its role as a chiral precursor is critical. The ability to synthesize specific stereoisomers allows for the construction of complex, biologically active molecules. Its use in the synthesis of Taxol, diltiazem, and reboxetine underscores its importance to the pharmaceutical industry.[3][6]

-

Other Research Areas: The compound is also explored in the synthesis of agrochemicals like pesticides and herbicides, and in polymer chemistry to create specialty polymers with enhanced properties.[3]

Spectroscopic Characterization (Expected Signatures)

While actual spectra should be run for confirmation, the structure of Ethyl 3-phenylglycidate allows for the prediction of key spectroscopic features essential for its characterization.[20][21]

-

¹H NMR:

-

Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Epoxide Protons: Two doublets in the range of 3.5-4.5 ppm (2H, C2-H and C3-H). The exact chemical shifts and coupling constants (J-values) would differ significantly between the cis and trans isomers.

-

Aromatic Protons: A multiplet in the 7.2-7.4 ppm region (5H) corresponding to the phenyl ring.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 168-172 ppm.

-

Epoxide Carbons: Two signals in the 55-65 ppm range.

-

Aromatic Carbons: Multiple signals between 125-140 ppm.

-

Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ (ester carbonyl).

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the ester and epoxide C-O bonds.

-

Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretch: Signals just above and below 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), or rearrangements involving the epoxide and phenyl rings.[22]

-

Safety and Handling

Ethyl 3-phenylglycidate is considered a hazardous substance that requires careful handling.

-

Hazards: It may cause an allergic skin reaction (H317).[10] It is also advised to avoid ingestion and inhalation.[10][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][23] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

-

Storage and Incompatibilities: Store in a tightly closed container in a cool, refrigerated place.[23] The material is incompatible with strong oxidizing agents and is sensitive to moisture.[5][23]

Conclusion

Ethyl 3-phenylglycidate is a molecule of significant dual utility. Its pleasant aromatic properties have cemented its place in the flavor and fragrance industry, while its unique chemical structure provides a powerful and versatile platform for synthetic chemists. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis via the Darzens condensation is essential for leveraging its full potential in both industrial and research settings, particularly in the ongoing development of complex pharmaceutical agents.

References

- Fisher Scientific. (2023). Safety Data Sheet: Ethyl 3-phenylglycidate, mixture of cis and trans.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8469, Ethyl 3-phenylglycidate. Retrieved from [Link]

-

MDPI. (2018). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-phenylglycidate, mixture of cis and trans.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6501, Ethyl 3-methyl-3-phenylglycidate. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ETHYL 3-PHENYLGLYCIDATE. Retrieved from [Link]

-

ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3-phenylglycidate (C11H12O3). Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Ethyl 3-phenylglycidate on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (2003). Epoxide hydrolase-catalyzed resolution of ethyl 3-phenylglycidate using whole cells of Pseudomonas sp. Retrieved from [Link]

-

YouTube. (2023). DARZENS REACTION.STRAWBERRY FLAVOR.Ethyl methylphenylglycidate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-methyl-3-phenylglycidate. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Darzens reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Methyl Phenyl Glycidate. Retrieved from [Link]

-

YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. Retrieved from [Link]

-

NIST WebBook. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

Sources

- 1. Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ETHYL 3-PHENYLGLYCIDATE CAS#: 121-39-1 [m.chemicalbook.com]

- 5. ETHYL 3-PHENYLGLYCIDATE | 121-39-1 [chemicalbook.com]

- 6. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 7. CAS 121-39-1: Ethyl 3-phenylglycidate | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. femaflavor.org [femaflavor.org]

- 10. fishersci.nl [fishersci.nl]

- 11. Epoxide hydrolase-catalyzed resolution of ethyl 3-phenylglycidate using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. Darzens Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. lehigh.edu [lehigh.edu]

- 22. PubChemLite - Ethyl 3-phenylglycidate (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 23. fishersci.com [fishersci.com]

Ethyl 3-phenylglycidate CAS number 121-39-1

An In-Depth Technical Guide to Ethyl 3-phenylglycidate (CAS 121-39-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

From: The Senior Application Scientist's Desk

Ethyl 3-phenylglycidate, a seemingly simple molecule, represents a confluence of industrial significance and synthetic versatility. Known colloquially in the flavor and fragrance industry for its characteristic sweet, strawberry-like aroma, its utility extends far beyond sensory applications into the nuanced world of pharmaceutical and agrochemical synthesis.[1][2][3] The reactive epoxide ring, a hallmark of its structure, serves as a gateway for complex molecular transformations, making it a valuable chiral synthon and synthetic intermediate.[2][4]

This guide eschews a conventional template to present a narrative that is both scientifically rigorous and practically insightful. We will explore the foundational synthesis via the Darzens condensation, delve into the modern analytical techniques required for its characterization, survey its diverse applications, and provide essential safety protocols. The causality behind experimental choices and the inherent logic of its chemical reactivity are central themes, designed to equip the reader with a comprehensive and actionable understanding of this important compound.

Section 1: Core Chemical and Physical Identity

Ethyl 3-phenylglycidate is an organic compound featuring both an ester and an epoxide functional group.[5][6] It is typically encountered as a colorless to pale yellow liquid.[2][5][] While its aroma is its most famed characteristic, its physical properties are critical for its application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of Ethyl 3-phenylglycidate

| Property | Value | Source(s) |

| CAS Number | 121-39-1 | [2][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][5] |

| Molecular Weight | 192.21 g/mol | [2][6] |

| IUPAC Name | ethyl 3-phenyloxirane-2-carboxylate | [6] |

| Synonyms | Ethyl phenylglycidate, 3-Phenylglycidic acid ethyl ester | [2][8] |

| Appearance | Colorless to pale yellow liquid | [2][6][] |

| Odor | Strong, sweet, fruity, suggestive of strawberry | [3][9] |

| Boiling Point | 96 °C @ 0.5 mmHg | [3] |

| Density | 1.102 g/mL @ 25 °C | [3] |

| Refractive Index (n20/D) | 1.516 - 1.521 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, oils | [6][] |

| FEMA Number | 2454 | [2] |

Section 2: Synthesis and Mechanism: The Darzens Condensation

The primary industrial route to Ethyl 3-phenylglycidate is the Darzens glycidic ester condensation , a classic name reaction discovered by Auguste Georges Darzens in 1904.[10][11] This reaction is valued for its efficiency in constructing the α,β-epoxy ester moiety in a single, convergent process. It involves the condensation of a carbonyl compound (benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a strong base.[3][11][12]

Reaction Mechanism

The choice of a strong, non-nucleophilic base is critical to favor the desired reaction pathway. Sodium ethoxide is commonly used, as it regenerates the ester's alcohol, preventing transesterification side reactions.[11] The mechanism proceeds through three key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from ethyl chloroacetate. The resulting carbanion is stabilized by the adjacent ester group, forming a resonance-stabilized enolate.[11]

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step, analogous to an aldol addition, forms a new carbon-carbon bond and creates a halohydrin alkoxide intermediate.[11][12]

-

Intramolecular Ring Closure: The negatively charged oxygen of the intermediate performs an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming the final epoxide ring.[11]

Caption: The Darzens condensation mechanism for Ethyl 3-phenylglycidate synthesis.

General Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate

This protocol is a generalized representation based on established procedures.[12] All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Preparation: Prepare a suspension of sodium ethoxide in an anhydrous aprotic solvent (e.g., diethyl ether or toluene) in the reaction flask. Cool the suspension to 0-10 °C using an ice bath.

-

Reactant Addition: Prepare a stoichiometric mixture of freshly distilled benzaldehyde and ethyl chloroacetate. Add this mixture dropwise to the cooled, stirred base suspension over several hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. The mixture may become thick and colored.

-

Workup: Carefully pour the reaction mixture into a beaker containing ice-cold water. The glycidic ester will be in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the same organic solvent.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure Ethyl 3-phenylglycidate.[12]

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized product. A multi-technique approach is standard practice.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 3-PHENYLGLYCIDATE CAS#: 121-39-1 [m.chemicalbook.com]

- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 5. CAS 121-39-1: Ethyl 3-phenylglycidate | CymitQuimica [cymitquimica.com]

- 6. Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-phenylglycidate | SIELC Technologies [sielc.com]

- 9. Ethyl 3-phenylglycidate | The Fragrance Conservatory [fragranceconservatory.com]

- 10. researchgate.net [researchgate.net]

- 11. Darzens reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Darzens reaction mechanism for glycidic ester synthesis

An In-Depth Technical Guide to the Darzens Reaction: Mechanism and Application in Glycidic Ester Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Century of Epoxide Synthesis

First reported by the organic chemist Auguste Georges Darzens in 1904, the Darzens reaction (also known as the Darzens condensation or glycidic ester condensation) remains a cornerstone of synthetic organic chemistry.[1][2][3] It describes the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester".[2][4][5] The reaction's enduring utility lies in its ability to efficiently construct a carbon-carbon bond and an epoxide ring in a single, convergent step.[1] These glycidic ester products are not merely synthetic curiosities; they are highly valuable intermediates, readily transformed into a diverse array of functional groups, making them crucial building blocks in the synthesis of natural products and pharmaceutical agents.[3][6][7]

The Core Reaction Mechanism: A Stepwise Analysis

The Darzens reaction proceeds through a well-established three-step sequence involving enolate formation, nucleophilic addition, and intramolecular substitution.[8] Understanding the causality behind each step is critical for controlling the reaction's outcome.

-

Deprotonation and Enolate Formation: The process is initiated by a sufficiently strong base, which abstracts the acidic α-proton from the α-haloester.[1][9] The presence of the adjacent ester group stabilizes the resulting carbanion through resonance, facilitating its formation as a resonance-stabilized enolate.[1][2][10] This initial deprotonation is often the rate-determining step of the overall reaction.[4]

-

Nucleophilic Attack (Aldol-Type Addition): The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[2][10] This step, analogous to a base-catalyzed aldol reaction, forges a new carbon-carbon bond and generates a tetrahedral intermediate known as a halohydrin alkoxide.[1][2][11]

-

Intramolecular SN2 Cyclization: The final step is a rapid, intramolecular SN2 reaction. The negatively charged oxygen of the halohydrin intermediate acts as an internal nucleophile, attacking the carbon atom that bears the halogen.[1][2] This backside attack displaces the halide leaving group, resulting in the formation of the three-membered epoxide ring.[10][12] The overall transformation is a condensation reaction, with the net loss of a salt (e.g., NaCl).[1]

Caption: Core mechanism of the Darzens glycidic ester synthesis.

Navigating Stereochemistry: Kinetic vs. Thermodynamic Control

The formation of the halohydrin intermediate creates two new stereocenters, meaning the final glycidic ester can exist as diastereomers (cis or trans). The stereochemical outcome is a nuanced aspect of the reaction, dictated by a delicate balance between kinetic and thermodynamic factors.[1][2]

-

Kinetic Control: The initial aldol-type addition is often reversible. The relative rates of formation of the syn and anti halohydrin intermediates can determine the final product ratio if the subsequent ring-closure is rapid and irreversible.[2] The SN2 cyclization proceeds with an inversion of configuration at the carbon bearing the halogen, meaning the stereochemistry established in the aldol addition directly translates to the epoxide product.[2][9]

-

Thermodynamic Control: Under the basic reaction conditions, the halohydrin intermediate can undergo epimerization via a retro-aldol reaction.[2][9] This allows the initially formed kinetic product to equilibrate to the more thermodynamically stable diastereomer before the SN2 ring closure occurs.[2] Generally, the trans glycidic ester is the more stable product due to reduced steric strain between the substituents, and it is often the major product observed.[4][13]

The choice of solvent, base, and reaction temperature can significantly influence this balance. For instance, aprotic solvents and strong, non-nucleophilic bases at low temperatures tend to favor kinetic control, whereas protic solvents and higher temperatures can promote equilibration towards the thermodynamic product.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. psiberg.com [psiberg.com]

- 5. Darzens Glycidic Ester Synthesis [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Darzens_reaction [chemeurope.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Darzens Reaction [organic-chemistry.org]

- 13. Darzen glycidic | PPTX [slideshare.net]

Physical properties of ethyl 3-phenyloxiranecarboxylate

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-Phenyloxiranecarboxylate

Abstract: Ethyl 3-phenyloxiranecarboxylate, also known as ethyl phenylglycidate, is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and fragrance industries. Its unique structure, featuring a reactive oxirane (epoxide) ring coupled with an ester functional group, dictates its chemical behavior and physical characteristics. This guide provides a comprehensive examination of the critical physical and spectral properties of ethyl 3-phenyloxiranecarboxylate, offering researchers, scientists, and drug development professionals a consolidated resource for its application. Methodologies for empirical determination of these properties are detailed, underscoring the principles of scientific integrity and reproducibility.

Introduction and Chemical Identity

Ethyl 3-phenyloxiranecarboxylate (CAS No. 121-39-1) is an aromatic organic compound that presents as a colorless to slightly yellow liquid with a characteristic fruity aroma, often reminiscent of strawberries.[1][2] This has led to its use as a flavor and fragrance agent, under names like "strawberry aldehyde".[1][3] Beyond its sensory properties, its true significance lies in its utility as a synthetic building block. The strained three-membered epoxide ring is susceptible to nucleophilic ring-opening reactions, providing a versatile pathway to a variety of difunctionalized compounds, which are valuable precursors in drug discovery and fine chemical synthesis.[4]

Understanding the physical properties of this compound is paramount for its effective use, from designing reaction conditions and purification protocols to ensuring safe handling and storage. This document serves as a technical repository of these essential characteristics.

Common Synonyms:

Core Physical Properties

The macroscopic and thermodynamic properties of a compound govern its behavior in various experimental and industrial settings. The following table summarizes the key physical data for ethyl 3-phenyloxiranecarboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [5][6][7] |

| Molecular Weight | 192.21 g/mol | [4][5][6][7] |

| Appearance | Colorless to slightly yellowish liquid | [2][4][6] |

| Odor | Strong, fruity, strawberry-like aroma | [2][3][8] |

| Melting Point | < 0 °C (< 32 °F); 17-18 °C | [5][9] |

| Boiling Point | 273 °C (546 K) at 760 mmHg; 96 °C at 0.5 mmHg | [2][4][9] |

| Density | ~1.102 - 1.123 g/mL at 25 °C | [2][5][6][9] |

| Refractive Index (n20/D) | 1.516 - 1.521 | [2][6] |

| Vapor Pressure | 0.00184 - 0.002 mmHg at 25 °C | [8][10] |

| Flash Point | >100 °C (>212 °F) | [2][10] |

| Water Solubility | Slightly soluble; 748.4 mg/L at 24°C | [2][5] |

| Solubility in Organic Solvents | Miscible in ethanol, ether, chloroform | [2] |

Spectroscopic Profile: A Structural Blueprint

Spectroscopic analysis provides a microscopic view of the molecule, confirming its structure and purity. The key functional groups—the phenyl ring, the epoxide, and the ethyl ester—give rise to a unique spectral fingerprint.

Diagram: Key Functional Groups for Spectroscopy

Caption: Key functional groups and their expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For ethyl 3-phenyloxiranecarboxylate, the expected signals are:

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

-

~4.2 ppm (quartet, 2H): Methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl group.

-

~3.5-4.0 ppm (multiplet, 2H): Protons on the epoxide ring. Their exact chemical shifts and coupling patterns depend on whether the molecule is the cis or trans isomer.

-

~1.2 ppm (triplet, 3H): Methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[11]

-

~168 ppm: Carbonyl carbon of the ester group.

-

~125-135 ppm: A set of signals for the aromatic carbons of the phenyl group.

-

~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.

-

~57-59 ppm: Two signals for the carbons of the epoxide ring.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2980 cm⁻¹: Aliphatic C-H stretching.

-

~1750 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester.

-

~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the epoxide ring.

-

~1180 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 192.21) should be observed.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73), as well as rearrangements involving the epoxide and phenyl rings.

Experimental Determination of Physical Properties

Reproducibility is the cornerstone of scientific research. The following protocols outline standardized methods for determining key physical properties.

Protocol: Boiling Point Determination (Microscale)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, this is observed when a rapid and continuous stream of bubbles emerges from a sealed capillary.

Methodology:

-

Preparation: Place approximately 0.5 mL of ethyl 3-phenyloxiranecarboxylate into a small-diameter test tube or a William's tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the capillary tube into the liquid sample with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). Begin heating gently while stirring the bath to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Recording Temperature: Note the temperature when the rapid bubbling begins. Then, remove the heat source. The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the true boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied using a nomograph or the appropriate thermodynamic equations.

Workflow: Boiling Point Determination

Caption: A stepwise workflow for the microscale determination of boiling point.

Protocol: Refractive Index Measurement

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes through the liquid. It is a characteristic property that is sensitive to temperature and purity.

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and its light source. Calibrate the instrument by placing a few drops of a standard with a known refractive index (e.g., distilled water) onto the prism. Adjust until the readout matches the known value.

-

Cleaning: Clean the surfaces of the upper and lower prisms with a soft tissue dampened with ethanol or acetone and allow them to dry completely.

-

Sample Application: Using a clean pipette, place 2-3 drops of ethyl 3-phenyloxiranecarboxylate onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Crosshair Alignment: Use the fine adjustment knob to center the sharp line exactly on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale. Simultaneously, record the temperature, as the refractive index is temperature-dependent.

-

Cleaning: Thoroughly clean the prisms immediately after the measurement.

Safety, Handling, and Storage

Proper handling of any chemical is crucial for laboratory safety.

-

Hazards: Ethyl 3-phenyloxiranecarboxylate is irritating to the eyes, respiratory system, and skin.[2][13]

-

Handling Precautions:

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[14] The compound is listed as stable under normal conditions but may be sensitive to moisture.[2]

Conclusion

The physical and spectral properties of ethyl 3-phenyloxiranecarboxylate define its identity and dictate its application in scientific research and development. This guide has consolidated key data from authoritative sources to provide a detailed and practical reference. From its characteristic boiling point and refractive index to its unique spectroscopic fingerprint, these properties are essential for synthesis planning, process optimization, quality control, and safe handling. The provided protocols offer a framework for the empirical validation of these characteristics, reinforcing the principles of rigorous scientific practice.

References

- Ethyl 3-phenyloxirane-2-carboxylate - Solubility of Things. (n.d.).

- ethyl 3-methyl-3-phenyloxirane-2-carboxylate - ChemBK. (n.d.).

- Ethyl 3-phenyloxiranecarboxylate - ChemBK. (2024, April 9).

- (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate | C11H12O3 | CID 719701 - PubChem. (n.d.).

- Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem. (n.d.). National Institutes of Health.

- ethyl 3-methyl-3-phenyl-2-oxiranecarboxylate - ChemSynthesis. (2025, May 20).

- Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem. (n.d.).

- Ethyl 3-phenylglycidate - Chem-Impex. (n.d.).

- ethyl 3-methyl-3-phenyloxirane-2-carboxylate - Stenutz. (n.d.).

- ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate - PubChem. (n.d.).

- Buy Ethyl 3-phenyloxirane-2-carboxylate Different Grade from Amitychem - ECHEMI. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Wiley-VCH 2007 - Supporting Information. (n.d.).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).

- ethyl (2R,3R)-3-phenyloxirane-2-carboxylate - ChemBK. (2024, April 9).

- SAFETY DATA SHEET. (2024, March 30).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).

- ethyl 3-phenylglycidate 121-39-1 - Guidechem. (n.d.).

- strawberry glycidate 2 ethyl 3-phenylglycidate - The Good Scents Company. (n.d.).

- Methyl 3-ethyl-3-phenyloxirane-2-carboxylate | C12H14O3 | CID 12343903 - PubChem. (n.d.).

- sigma-aldrich. (2014, June 25).

- SAFETY DATA SHEET. (n.d.).

- nuclear magnetic resonance - spectroscopy. (n.d.).

- Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate - PubChem. (n.d.).

- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - NIH. (n.d.).

- SUPPORTING INFORMATION Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides f. (n.d.).

- Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester - the NIST WebBook. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate | C11H12O3 | CID 719701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. strawberry glycidate 2, 121-39-1 [thegoodscentscompany.com]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

Introduction: A Tale of Two Chemists and the Birth of a Name Reaction

An In-Depth Technical Guide to the Darzens Condensation Reaction: From Discovery to Modern Synthetic Applications

In the landscape of organic synthesis, few reactions offer such a direct and elegant route to α,β-epoxy esters as the Darzens condensation. This reaction, a cornerstone in the formation of carbon-carbon bonds and the construction of epoxide rings, is fundamental to the synthesis of complex molecules in the pharmaceutical and fragrance industries. While the reaction is named after the French chemist Auguste Georges Darzens, who extensively studied and popularized it beginning in 1904, the historical record points to an earlier discovery.[1][2] The first synthesis of a glycidic ester was, in fact, reported by the German chemist Emil Erlenmeyer Jr. in 1892, who condensed benzaldehyde with ethyl chloroacetate using sodium metal.[1][2]

Darzens, however, was the one to recognize the reaction's broader scope and generalize its application, publishing his findings in a series of papers in the French journal Comptes Rendus starting in 1904.[3][4] His work established the reaction as a reliable synthetic tool, one that proceeds by the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[3] This guide provides a comprehensive overview of the Darzens condensation, from its historical roots and mechanistic intricacies to its evolution into a sophisticated tool for modern asymmetric synthesis.

The Core Mechanism: A Stepwise Path to Epoxidation

From a modern perspective, the mechanism of the Darzens condensation is well-understood and proceeds through two principal stages: a base-mediated aldol-type addition followed by an intramolecular nucleophilic substitution. The elegance of the reaction lies in its ability to form a C-C bond and an epoxide ring in a single synthetic operation.[5]

-

Enolate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from the α-haloester. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion via resonance, forming an enolate.[6]

-

Nucleophilic Attack : The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, yielding a tetrahedral intermediate known as a halohydrin alkoxide.[6]

-

Intramolecular Ring Closure : The negatively charged oxygen of the halohydrin intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction. The halide is displaced as a leaving group, resulting in the formation of the three-membered α,β-epoxy ester, or glycidic ester.[6]

Caption: The reaction pathway of the Darzens condensation.

Causality in Experimental Choices: The Role of the Base

The choice of base is critical and must be carefully considered to avoid undesirable side reactions. Any sufficiently strong base can initiate the reaction. However, when the substrate is an ester, it is common practice to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[6] This choice is a self-validating system to prevent transesterification, a potential side reaction where the alkoxide base could act as a nucleophile and exchange with the ester's alkoxy group, leading to a mixture of products. Strong, non-nucleophilic bases like sodium amide (NaNH₂) are also frequently used.[7]

Stereochemical Considerations

The initial nucleophilic attack on the carbonyl group creates two new stereocenters, leading to the formation of diastereomeric halohydrin intermediates (syn and anti). The subsequent intramolecular SN2 reaction proceeds with inversion of stereochemistry at the carbon bearing the halogen. Consequently, the stereochemical outcome of the reaction—the ratio of cis to trans epoxides—is determined by the stereoselectivity of the initial aldol addition and the relative rates of cyclization of the diastereomeric halohydrins.[6]

Under kinetically controlled conditions, the ratio of products reflects the faster-forming halohydrin intermediate. However, because the initial addition can be reversible, epimerization of the halohydrin intermediate can occur under basic conditions. If this equilibrium is established before ring closure, the reaction becomes thermodynamically controlled, favoring the formation of the more stable trans epoxide product.

Evolution and Modern Applications in Drug Development

For much of its history, the Darzens reaction was primarily used for homologation—a process of extending a carbon chain—where the resulting glycidic ester is hydrolyzed and decarboxylated to form an aldehyde or ketone with one additional carbon atom.[4] A classic industrial application of this principle was in the commercial synthesis of Vitamin A.

The true evolution of the Darzens condensation lies in the development of asymmetric variants, which provide enantioselective control over the formation of the epoxide stereocenters. This has made the reaction a powerful tool in modern organic synthesis, particularly for the construction of chiral building blocks for pharmaceuticals. Catalytic asymmetric Darzens reactions are now used to synthesize key intermediates for bioactive natural products and pharmaceutical agents.[8] For example, this methodology has been applied to prepare chiral building blocks for the synthesis of the side chain of the anti-cancer drug Taxol and the enzyme inhibitor (-)-bestatin.

Modern approaches often employ chiral catalysts to induce enantioselectivity:

-

Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been shown to effectively catalyze highly enantioselective Darzens reactions of α-chloro ketones with aldehydes, producing optically active epoxides with excellent enantiomeric excesses (ee).[9]

-

Organocatalysts: Proline-based chiral organocatalysts have been developed to catalyze the asymmetric Darzens reaction between α-chloroketones and various aldehydes, yielding chiral epoxides in high yields (up to 97%) and outstanding ee's (up to 99%) under mild conditions.[5]

-

Chiral Lewis Acids and Metal Complexes: Chiral metal complexes, such as those involving cobalt, can also catalyze the asymmetric Darzens condensation, allowing for control over both relative and absolute stereochemistry.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern Darzens condensation, illustrating the practical evolution of the reaction.

Classic Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This procedure is adapted from a published method for the synthesis of a key intermediate for the calcium channel blocker Diltiazem.[10]

Caption: Workflow for a classic Darzens condensation protocol.

Methodology:

-

Prepare Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium methoxide by cautiously adding 5.1 g (0.22 gram-atoms) of sodium metal to 90 mL of anhydrous methanol.

-

Reaction Setup: Once the sodium has completely reacted, chill the resulting solution to -10°C in an ice-salt bath.

-

Addition of Reactants: Prepare a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the vigorously stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at -5°C for an additional 2 hours, followed by stirring at room temperature for 3 hours.

-

Workup: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

-

Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry in a desiccator. The crude product yield is approximately 23 g (75%).

-

Purification: Recrystallize the crude solid from methanol to obtain the pure methyl 3-(4-methoxyphenyl)glycidate.[10]

Modern Protocol: Asymmetric Darzens Reaction of an α-Chloro Ketone and an Aldehyde

This protocol is representative of a modern, enantioselective Darzens reaction using a chiral phase-transfer catalyst. The data is based on published results.[9]

Methodology:

-

Reaction Setup: To a vial, add 2-chloro-1-(4-chlorophenyl)ethan-1-one (0.2 mmol, 1.0 equiv.), the chiral phase-transfer catalyst (a 6'-OH cinchonium salt, 0.02 mmol, 0.1 equiv.), and solid potassium hydroxide (KOH, 0.8 mmol, 4.0 equiv.).

-

Solvent and Aldehyde Addition: Add dichloromethane (CH₂Cl₂, 1.0 mL) followed by 4-chlorobenzaldehyde (0.3 mmol, 1.5 equiv.).

-

Reaction Conditions: Stir the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting chiral epoxide by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Overview

The following table summarizes and contrasts the outcomes of classic versus modern catalytic asymmetric Darzens reactions, highlighting the significant advancements in stereocontrol.

| Entry | Aldehyde | α-Halo Carbonyl | Base / Catalyst | Solvent | Temp. | Yield | Stereoselectivity |

| 1 | Benzaldehyde | Ethyl Chloroacetate | Sodium Ethoxide (Stoichiometric) | Ether | 0°C-RT | Good | Mixture of cis/trans isomers |

| 2 | p-Anisaldehyde | Methyl Chloroacetate | Sodium Methoxide (Stoichiometric) | Methanol | -10°C | 75% | Diastereomeric mixture |

| 3 | 4-Chlorobenzaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 91% | >95:5 dr (trans), 96% ee |

| 4 | 2-Naphthaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 90% | >95:5 dr (trans), 97% ee |

| Data for entries 1 and 2 are qualitative/representative of classic procedures.[10][11] Data for entries 3 and 4 are from a modern asymmetric protocol.[9] |

Conclusion

From its initial discovery in the late 19th century to its modern catalytic and asymmetric variants, the Darzens condensation has remained a reaction of profound importance in organic synthesis. Its ability to efficiently construct α,β-epoxy esters from simple carbonyl precursors provides a powerful platform for molecular construction. For researchers, scientists, and drug development professionals, a deep understanding of its mechanism, stereochemical nuances, and the evolution of its protocols is essential for leveraging its full synthetic potential. The continued development of highly enantioselective catalytic systems ensures that the Darzens reaction will remain a vital and enabling tool in the creation of complex chiral molecules for years to come.

References

-

Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. DOI: 10.1002/0471264180.or005.10. Available at: [Link]

- Darzens Condensation. (n.d.). Merck Index of Name Reactions. Available via various chemical databases. Original publications: Darzens, G. Compt. Rend.1904, 139, 1214.

-

Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Deng, L., et al. (2011). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Chemical Science, 2(7), 1301-1304. Available at: [Link]

-

Enantio- and Diastereoselective Darzens Condensations. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Darzens Reaction. (2020). Scribd. Retrieved January 4, 2026, from [Link]

-

The Darzens Glycidic Ester Condensation. (n.d.). ScienceMadness.org. Retrieved January 4, 2026, from [Link] (This is a link to a PDF of the Organic Reactions chapter).

-

S. S. Chimni, et al. (2011). A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides. Chemical Communications, 47(39), 11044-11046. DOI: 10.1039/C1CC1418J. Available at: [Link]

-

Darzens reactions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. DOI: 10.1039/SP225. Available at: [Link]

-

The Darzens condensation of α,β-unsaturated aldehydes and ketones. (2011). Tetrahedron Letters. Available at: [Link]

-

Erlenmeyer, E., Jr. (1892). Ueber die Condensation der Aldehyde mit den Estern der Halogenfettsäuren. Justus Liebigs Annalen der Chemie, 271(2), 161-185. DOI: 10.1002/jlac.18922710206. Available at: [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. sciencemadness.org [sciencemadness.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Darzens Condensation [drugfuture.com]

- 5. A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction